(2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride
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Overview
Description
(2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of a fluorine atom, which can significantly influence its chemical behavior and biological activity.
Scientific Research Applications
(2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of fluorine substitution on biological activity.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride typically involves several steps. One common method includes the fluorination of a suitable precursor, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one atom or group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol
Mechanism of Action
The mechanism by which (2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride exerts its effects involves interactions with specific molecular targets. The presence of the fluorine atom can enhance binding affinity to certain receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction mechanisms that are influenced by the compound’s unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride include other fluorinated amines and their hydrochloride salts. Examples include:
- (2S)-1-Fluoro-2-aminopropane;hydrochloride
- (2S)-1-Fluoro-N-ethylpropan-2-amine;hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting effects on its chemical and biological properties. The presence of the fluorine atom in a particular position can significantly alter its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-1-fluoro-N-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FN.ClH/c1-4(3-5)6-2;/h4,6H,3H2,1-2H3;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDLYIUHQCZKME-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CF)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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